2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Overview
Description
“2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine” is a compound with the CAS Number: 1820619-63-3 . It belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including “this compound”, has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 196.64 . The IUPAC name is 2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-amine .Scientific Research Applications
Synthesis and Structural Elucidation
Synthesis Methods
A series of ethan-1-amines, including those with a pyrazolo[1,5-a]pyrimidine structure, were synthesized from (S)-N-Boc-alanine-derived ynone through cyclisation and subsequent acidolytic removal of the Boc group. This method provides a pathway for creating various ethan-1-amine derivatives, including 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine (Svete, Šenica, Petek, & Grošelj, 2015).
Structural Characterization
The compounds synthesized, including those with pyrazolo[1,5-a]pyrimidine structures, were structurally characterized using NMR spectroscopy, providing detailed insights into their molecular structures (Svete, Šenica, Petek, & Grošelj, 2015).
Biological Activity and Applications
Antimicrobial and Insecticidal Potential
Compounds with a pyrimidine linked pyrazole structure, related to the chloropyrazolo[1,5-a]pyrimidine, demonstrated insecticidal and antimicrobial potential. This suggests potential applications of similar compounds in pest control and infection management (Deohate & Palaspagar, 2020).
Antifungal and Antibacterial Activity
Some pyrazolo[1,5-a]pyrimidine derivatives showed significant antifungal and antibacterial properties. These findings open up possibilities for their use in treating fungal and bacterial infections (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Antitubercular Properties
Derivatives of pyrazolo[1,5-a]pyrimidine, such as 4,6-diarylpyrimidines, demonstrated significant activity against Mycobacterium tuberculosis. This suggests their potential application in developing new antitubercular agents (Pathak, Maurya, Sharma, Srivastava, & Gupta, 2014).
Anti-Cancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives were found to inhibit the growth of various cancer cell lines, indicating their potential use in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Target of Action
The primary target of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is not fully understood. Some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain kinases .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting they may be stable over time .
Properties
IUPAC Name |
2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-12-13-5-6(1-2-10)3-11-8(7)13/h3-5H,1-2,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINYEGOFOQNFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Cl)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235439 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-63-3 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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